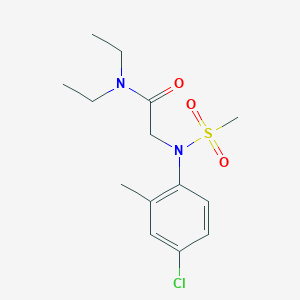![molecular formula C17H29N3O2 B5137414 N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5137414.png)
N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea, also known as AEM, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This molecule belongs to the class of adamantyl ureas and is characterized by its unique structure, which contains both an adamantyl group and a morpholine ring. In
作用机制
The mechanism of action of N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea involves its binding to the ATP-binding site of CK2, thereby inhibiting its activity. This leads to the downregulation of various signaling pathways involved in cell growth and differentiation, ultimately resulting in the inhibition of cancer cell proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its inhibition of CK2 activity, this compound has also been shown to inhibit the activity of other kinases such as CDK1 and CDK2, which are involved in cell cycle regulation. This compound has also been shown to induce the expression of various genes involved in apoptosis and cell cycle arrest, further highlighting its potential as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea is its high selectivity for CK2, making it a potential therapeutic agent with minimal off-target effects. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain lab experiments.
未来方向
There are several future directions for research on N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of research is the exploration of the potential use of this compound in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent for other diseases beyond cancer.
合成方法
The synthesis of N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea involves the reaction of 1-adamantylamine and 2-(4-morpholinyl)ethyl isocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. This method has been optimized to produce high yields of pure this compound with minimal impurities.
科学研究应用
N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea has been shown to have various scientific research applications. One of the most promising areas of research is its potential use as a selective inhibitor of the protein kinase CK2. This enzyme is involved in various cellular processes such as cell growth and differentiation and has been implicated in the development of various diseases such as cancer. This compound has been shown to inhibit CK2 activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of CK2-related diseases.
属性
IUPAC Name |
1-(1-adamantyl)-3-(2-morpholin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c21-16(18-1-2-20-3-5-22-6-4-20)19-17-10-13-7-14(11-17)9-15(8-13)12-17/h13-15H,1-12H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZNGKCSMPCPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-2,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5137342.png)
![N-[4-(benzoylamino)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5137347.png)

![2-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5137356.png)

![N~2~-acetyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-L-alaninamide](/img/structure/B5137362.png)

![N-(4-chlorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5137372.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5137381.png)

![4'-(1,3-benzodioxol-5-yl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5137409.png)
![1-[6-hydroxy-3,6-dimethyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-3aH-indazol-5-yl]ethanone](/img/structure/B5137418.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-methylbenzyl)benzamide](/img/structure/B5137420.png)
